2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a benzylamino group at position 2 and a furan-2-yl substituent at position 7. Quinazolinones are heterocyclic scaffolds known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The benzylamino group may enhance binding to hydrophobic pockets in target proteins, while the furan ring could contribute to π-π interactions or hydrogen bonding. This compound’s structural features make it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-10-14(18-7-4-8-24-18)9-16-15(17)12-21-19(22-16)20-11-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUSNXTNZPUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzylamine with furan-2-carbaldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Benzyl-substituted quinazolinone derivatives.
Scientific Research Applications
2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly useful in medicinal applications.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of the quinazolinone core is critical for modulating activity. Below are key analogs:
Key Observations :
- The benzylamino group in the target compound provides a balance of hydrophobicity and aromatic interactions compared to smaller (e.g., amino) or bulkier (e.g., piperazine-benzodioxole) substituents.
Substituent Variations at Position 7
The 7-position often influences solubility and electronic properties:
Key Observations :
Physicochemical and Pharmacological Implications
- Lipophilicity: The target compound’s benzylamino and furan groups likely result in a moderate logP value (~3–4), balancing absorption and solubility. Analogs with tert-butyl (logP >5) or difluoromethyl (logP ~2) groups exhibit extremes in hydrophobicity .
- Hydrogen Bonding: The furan oxygen and benzylamino NH groups in the target compound may engage in H-bonding, unlike analogs with purely alkyl (e.g., butylamino) or non-polar (e.g., tert-butylphenyl) substituents .
- Stereochemical Effects : highlights stereoisomerism in a related compound, suggesting chiral centers could influence activity .
Biological Activity
2-(Benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone family, which has gained attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 269.31 g/mol
This compound features a benzylamino group and a furan moiety, which are critical for its biological activity.
Antitumor Activity
Several studies have evaluated the antitumor potential of quinazolinone derivatives. For instance, compounds structurally similar to 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one have shown significant cytotoxic effects against various cancer cell lines.
- Study Findings :
- In vitro assays demonstrated that related quinazolinones exhibited IC values in the low micromolar range against lung cancer cell lines (A549 and HCC827) .
- Specific derivatives showed selective inhibition of cancer cell proliferation while sparing normal fibroblast cells, indicating a promising therapeutic window .
Antimicrobial Activity
The antimicrobial properties of quinazolinones have also been extensively studied. Compounds similar to 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one were tested against a variety of bacterial strains.
- Results :
- The compound exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with zones of inhibition measured in millimeters .
- Notably, some derivatives showed enhanced potency compared to standard antibiotics like ampicillin .
The biological activity of 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is believed to be linked to its ability to interact with specific molecular targets within cells:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth .
Study on Antitumor Activity
In a recent study evaluating various quinazolinone derivatives, 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one was included in a panel of compounds tested against human lung cancer cell lines. The results indicated that this compound had an IC value of approximately 5 μM against A549 cells, demonstrating significant antitumor efficacy .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of several quinazolinones, including the compound . The study employed a broth microdilution method to assess minimum inhibitory concentrations (MICs), revealing that it effectively inhibited growth at concentrations as low as 50 μg/mL against Staphylococcus aureus .
Q & A
Q. What are the optimal synthetic routes for 2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization. For example, a Buchwald-Hartwig amination may introduce the benzylamino group, while a Suzuki-Miyaura coupling could attach the furan-2-yl moiety . Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, and catalysts like Pd(PPh₃)₄ improve cross-coupling efficiency. Yield optimization requires precise control of temperature (e.g., 80–110°C) and inert atmospheres (N₂/Ar). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Example Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Cyclocondensation at 90°C | 65 | 92% |
| Benzylamination | Pd(OAc)₂, Xantphos, 100°C | 78 | 89% |
| Furan Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 70 | 95% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Signals for the furan protons (δ 6.3–7.2 ppm), benzyl CH₂ (δ 4.5–4.8 ppm), and quinazolinone NH (δ 10–11 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and furan carbons at ~110–150 ppm .
High-Resolution Mass Spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₃O₂: 320.1399). FT-IR identifies NH stretches (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Avoid exposure to moisture, as hydrolysis of the quinazolinone core may occur. Use desiccants (silica gel) in storage vials. For handling, wear nitrile gloves and work in a fume hood to prevent inhalation of fine particles .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in cancer cell lines)?
- Methodological Answer : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (MTT vs. ATP-based viability assays). Standardize assays using reference compounds (e.g., doxorubicin) and validate via orthogonal methods (e.g., flow cytometry for apoptosis). For example:
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to ATP-binding pockets. The benzylamino group may form π-π interactions with kinase hinge regions (e.g., EGFR), while the furan oxygen participates in hydrogen bonding. Validate predictions with mutagenesis studies (e.g., T790M EGFR mutation reduces binding affinity by 8-fold) .
Q. Example Docking Results :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR (WT) | –9.2 | Benzyl-π with Leu788, furan O–Lys745 |
| EGFR (T790M) | –7.1 | Steric clash with Met790 |
Q. What experimental designs are recommended to elucidate the mechanism of action in inflammatory models?
- Methodological Answer : Employ LPS-induced RAW264.7 macrophages to assess anti-inflammatory activity. Measure TNF-α/IL-6 (ELISA) and NF-κB nuclear translocation (immunofluorescence). Use Western blotting to track IκBα degradation and MAPK phosphorylation. For in vivo validation, utilize a murine collagen-induced arthritis model, dosing 10–50 mg/kg orally for 14 days. Histopathology (H&E staining) and cytokine profiling (Luminex) provide mechanistic insights .
Safety and Compliance
Q. What are the key hazards associated with this compound, and how can labs mitigate risks?
- Methodological Answer : The compound may cause eye/skin irritation (H315/H319) and respiratory discomfort (H335). Use PPE (lab coat, goggles, N95 mask) and ensure proper ventilation. Spills should be neutralized with absorbent materials (vermiculite) and disposed via hazardous waste protocols. LC-MS analysis of degradation products confirms stability under recommended storage conditions .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in pharmacological assays?
- Methodological Answer : Implement quality control (QC) checks via HPLC (≥95% purity) and NMR for each batch. Use internal standards (e.g., deuterated DMSO for NMR) to normalize instrument variability. For in vitro assays, include a reference inhibitor in every plate to control for inter-experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
